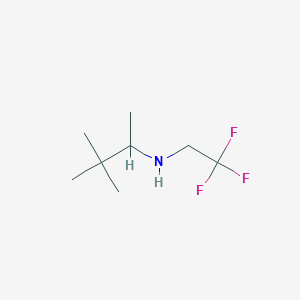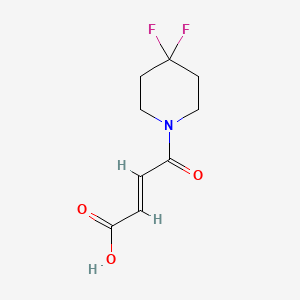
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-DF-PBA, is an organic compound with a wide range of applications in the field of scientific research. It is a fluorinated piperidine derivative that is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. 4-DF-PBA has been extensively studied in the past decade for its potential applications in medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Efficient Synthesis Methods
- Microwave-Assisted Synthesis: An efficient synthesis method using microwave assistance and ytterbium triflate catalyst allows the fast preparation of 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, serving as building blocks for biologically active compounds. This protocol yields pure products in significant isolated yields, demonstrating the versatility of these derivatives in synthetic chemistry (Tolstoluzhsky et al., 2008).
Structural and Spectroscopic Analysis
- Structural Insights: The crystal structure of N-Phenylmaleamic acid, a derivative, showcases the planarity and intramolecular hydrogen bonding critical to the stability and reactivity of these compounds (Lo & Ng, 2009).
Synthesis of Biologically Active Derivatives
- Antibacterial and Antitumor Activities: Novel N-maleanilinic acid derivatives synthesized through solvent-free reactions exhibited significant efficacy against carcinoma cells, indicating their potential in medicinal chemistry for developing new therapeutic agents (Zayed, El-desawy, & Eladly, 2019).
- Heterocyclic Compounds for Antibacterial Use: Derivatives synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid showed potential as antibacterial agents, highlighting the compound's utility in creating novel heterocycles with expected biological activities (El-Hashash et al., 2015).
Spectrophotometric and Fluorimetric Applications
- Analytical Reagent Use: The compound has been utilized as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs, demonstrating its utility in analytical chemistry for drug analysis (Cavrini et al., 1988).
Complex Formation and Characterization
- Metal Complex Synthesis: Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions have been synthesized, characterized, and explored for their thermal and magnetic properties, indicating the compound's role in coordination chemistry (Ferenc et al., 2017).
Propriétés
IUPAC Name |
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-2H,3-6H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDMEAQTLHLWQR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



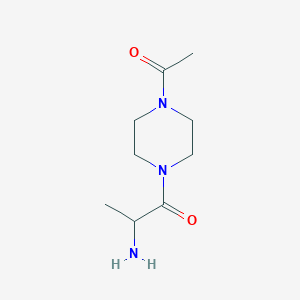

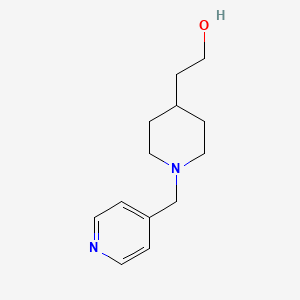

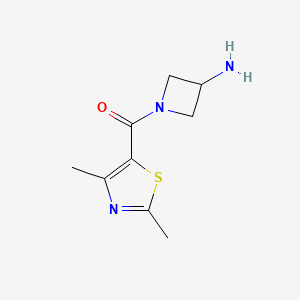
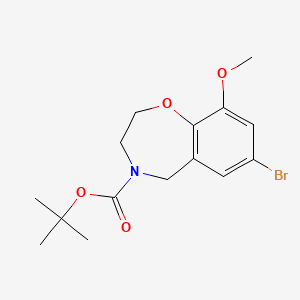
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
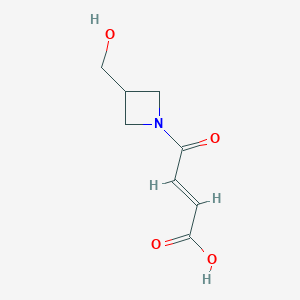
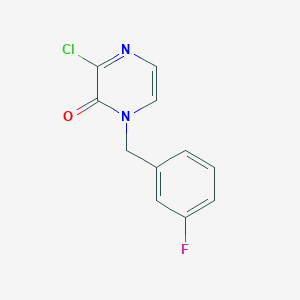
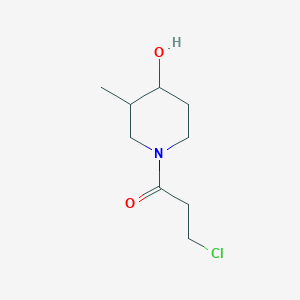

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)
![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)
